molecular formula C14H11NO3S B11469457 4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one

4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one

Cat. No.: B11469457
M. Wt: 273.31 g/mol
InChI Key: FUIIHUHPFDOKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one is a complex organic compound that features a unique combination of isoquinoline and dioxolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with thiol-containing compounds to form the isoquinolylsulfanyl intermediate. This intermediate is then reacted with a dioxolone derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinolylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets. The isoquinolylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-5-methyl-1,3-dioxol-2-one: This compound shares the dioxolone moiety but has a chloromethyl group instead of the isoquinolylsulfanyl group.

    1,2,3-Triazole Derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including drug discovery and materials science.

Uniqueness

4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one is unique due to its combination of isoquinoline and dioxolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

4-(isoquinolin-1-ylsulfanylmethyl)-5-methyl-1,3-dioxol-2-one

InChI

InChI=1S/C14H11NO3S/c1-9-12(18-14(16)17-9)8-19-13-11-5-3-2-4-10(11)6-7-15-13/h2-7H,8H2,1H3

InChI Key

FUIIHUHPFDOKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)CSC2=NC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.